molecular formula C8H12O4 B14021244 Methyl 3-(5-oxooxolan-2-yl)propanoate CAS No. 15889-98-2

Methyl 3-(5-oxooxolan-2-yl)propanoate

Cat. No.: B14021244
CAS No.: 15889-98-2
M. Wt: 172.18 g/mol
InChI Key: FXLHHDTWEYWBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-oxooxolan-2-yl)propanoate is an organic compound featuring a methyl ester group linked to a propanoate chain substituted with a 5-oxooxolan (γ-lactone) ring. This structure confers unique reactivity and physicochemical properties, such as moderate polarity due to the ester and lactone functionalities.

Properties

CAS No.

15889-98-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 3-(5-oxooxolan-2-yl)propanoate

InChI

InChI=1S/C8H12O4/c1-11-7(9)4-2-6-3-5-8(10)12-6/h6H,2-5H2,1H3

InChI Key

FXLHHDTWEYWBBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC(=O)O1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(5-oxooxolan-2-yl)propanoate typically involves the formation of the oxolane (tetrahydrofuran) ring followed by esterification or coupling reactions to introduce the methyl propanoate moiety. The key steps include:

Cross-Coupling Using Zinc Reagents and Vinyl Triflates

A highly effective approach involves the use of organozinc reagents derived from protected amino acid derivatives, which are then coupled with vinyl triflates or halides under palladium catalysis.

  • Zinc Reagent Preparation: Starting from N-Boc-β-iodoalanine methyl ester, the zinc reagent is generated by insertion of zinc dust in the presence of iodine.

  • Coupling Reaction: The zinc reagent is reacted with vinyl triflates or halides using Pd2(dba)3 as the catalyst and SPhos as the ligand under nitrogen atmosphere for 72 hours. The reaction mixture is purified by silica gel chromatography to isolate the desired product.

Entry Substrate Vinyl Triflate/Halide Product Yield (%)
1 5a Cyclopentenyl triflate 1a 83 (70)a
2 5b Cyclohexenyl triflate 1b 92 (70)a
3 5c Cycloheptenyl triflate 1c 81 (62)a
4 5d Cyclooctenyl triflate 1d 61 (63)a

a Values in parentheses refer to previously reported yields.

This method allows the introduction of the methyl propanoate group onto the oxolane ring system efficiently, with yields ranging from moderate to high.

Radical Functionalization and Modified Reduction Procedures

In some cases, radical functionalization methods have been employed to modify unsaturated amino acid derivatives, which can be precursors or analogs of this compound.

  • A modified procedure involving iron(III) salts and Selectfluor, followed by slow addition of sodium borohydride in alkaline medium, has been shown to improve yields and ease purification of such compounds.

Catalytic Hydrogenation and Knoevenagel Condensation Routes

Other synthetic routes reported in medicinal chemistry literature involve:

  • N-alkylation of thiazolidine-2,4-dione derivatives with bromo-substituted oxolanones using potassium carbonate as base in acetonitrile.
  • Subsequent Knoevenagel condensation with aromatic aldehydes to yield functionalized oxolane derivatives.
  • Catalytic hydrogenation over 10% palladium on charcoal to reduce conjugated double bonds, adjusting the saturation of the ring system.

Though these routes are more typical for related heterocyclic compounds, they provide a framework for synthesizing oxolane-based esters with keto functionalities similar to this compound.

Experimental Data Summary

Parameter Details
Catalyst Pd2(dba)3 (2.5 mol%)
Ligand SPhos (5.0 mol%)
Solvent Typically ethyl acetate/petroleum ether mixtures
Reaction Time 72 hours
Atmosphere Nitrogen
Purification Method Flash column chromatography over silica
Typical Yields 61% to 92% depending on substrate
Characterization Techniques NMR, IR (ATR), Optical Rotation, X-ray crystallography (for confirmation)

Research Findings and Notes

  • The cross-coupling method using zinc reagents and vinyl triflates is robust and adaptable to a variety of ring sizes and substituents.
  • Modified radical functionalization protocols improve yields for challenging substrates and facilitate purification.
  • Catalytic hydrogenation and Knoevenagel condensation provide alternative synthetic pathways for related compounds, useful for medicinal chemistry applications.
  • The X-ray crystallographic data confirm the structure and stereochemistry of the synthesized products, supporting the reliability of these synthetic methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-oxooxolan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(5-oxooxolan-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-oxooxolan-2-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The oxolan ring may also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Structure Highlights Molecular Weight (g/mol) Key Functional Groups Applications/Findings
This compound Methyl ester + γ-lactone-substituted chain ~188.17 (calculated) Ester, lactone Intermediate in organic synthesis
Methyl 3-oxodecanoate Methyl ester + ketone at C3 186.25 Ester, ketone Flavor/fragrance industry
Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate Bicyclic ester with four methyl groups 468.38 Multiple esters, ketones Polymer crosslinking agent
Trichorabdal B/C Diterpenoid lactones with complex rings ~400–450 (estimated) Lactone, hydroxyl, isoprene Antimicrobial activity

Structural and Functional Analysis

Methyl 3-oxodecanoate Differences: Lacks the lactone ring but includes a ketone group at position 3. This increases its polarity compared to the target compound, making it more soluble in polar solvents.

Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-tetracarboxylate Differences: A rigid bicyclic framework with four ester groups enhances thermal stability but reduces solubility in nonpolar solvents. Similarities: Shared ester groups enable participation in transesterification reactions, useful in polymer chemistry .

Trichorabdal B/C Differences: These diterpenoid lactones have fused rings and hydroxyl groups, enabling hydrogen bonding and antimicrobial activity. Similarities: The lactone moiety in both trichorabdal derivatives and the target compound may confer reactivity toward nucleophiles (e.g., ring-opening reactions) .

Notes

  • Limitations: Direct experimental data on this compound are scarce. Inferences rely on structural analogs from literature .
  • Research Gaps : Further studies are needed to characterize its reactivity, stability, and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.